molecular formula C13H20ClNO B6190373 1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-amine hydrochloride CAS No. 2639451-99-1

1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-amine hydrochloride

Cat. No.: B6190373
CAS No.: 2639451-99-1
M. Wt: 241.8
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Description

1-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-amine hydrochloride is a synthetic organic compound It belongs to the class of benzopyrans, which are known for their diverse biological activities

Properties

CAS No.

2639451-99-1

Molecular Formula

C13H20ClNO

Molecular Weight

241.8

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-amine hydrochloride typically involves several steps:

    Formation of the Benzopyran Ring: The initial step involves the cyclization of a suitable precursor to form the benzopyran ring. This can be achieved through the acid-catalyzed cyclization of 2,2-dimethyl-1,3-dihydroxypropane with a phenol derivative.

    Introduction of the Ethan-1-amine Group: The next step involves the introduction of the ethan-1-amine group. This can be done through a nucleophilic substitution reaction where an appropriate amine is reacted with a halogenated precursor of the benzopyran compound.

    Formation of the Hydrochloride Salt: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzopyran ring or the ethan-1-amine group.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the benzopyran ring or the ethan-1-amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenated precursors and nucleophiles like amines or alcohols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various functional groups onto the benzopyran ring.

Scientific Research Applications

1-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylchroman: A structurally related compound with similar biological activities.

    6-Hydroxy-2,2-dimethylchroman: Another derivative with potential antioxidant properties.

    2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-carboxylic acid: A compound used in the synthesis of various pharmaceuticals.

Uniqueness

1-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethan-1-amine group can engage in various interactions, making it a versatile compound for research and development.

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